2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid
Description
The Z-group enhances stability during synthetic processes, while the α,β-unsaturated carbonyl (propenoic acid) may act as a Michael acceptor, enabling covalent interactions in biochemical contexts.
Properties
CAS No. |
62076-55-5 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
KFKKHVXTAOUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid
General Synthetic Strategy
The synthesis generally involves the following key steps:
Detailed Methodology
Preparation of N-Benzyloxycarbonyl Amino Acid Precursors
- The starting point is often the preparation of N-benzyloxycarbonyl amino acids, which involves reaction of amino acids with benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., aqueous sodium hydroxide) to form the alkali metal salt of the N-Cbz amino acid.
- The reaction mixture is then acidified carefully (typically with hydrochloric acid) to a pH range of about 1.5 to 3.0, which induces precipitation of the free N-Cbz amino acid.
- Acidification is preferably done at low temperatures (5°C to 20°C) to control precipitation and purity.
- The precipitated product is isolated by filtration or centrifugation and purified by dissolution in organic solvents such as ethyl acetate, diethyl ether, or toluene, followed by phase separation and solvent evaporation.
- Polyethylene glycols (PEGs) can be used as phase-transfer catalysts to improve yield and selectivity during this step, offering advantages over crown ethers due to cost and phase behavior.
Formation of the Peptide Bond to Yield the Target Compound
- The N-Cbz-protected glycyl amino acid is then coupled with an α,β-unsaturated amino acid derivative, typically dehydroalanine or its esters.
- This condensation is catalyzed by acid catalysts such as p-toluenesulfonic acid, facilitating the formation of the peptide bond to yield N-Cbz-protected dipeptides containing α,β-dehydroamino acid residues.
- The coupling reaction is often performed in organic solvents under controlled temperature to prevent side reactions such as polymerization or Michael additions at the double bond.
- After completion, the reaction mixture is neutralized and the product is isolated by standard extraction and purification techniques.
Experimental Parameters and Conditions
Analytical and Purification Techniques
- Precipitation and Filtration: The N-Cbz amino acid precipitates at acidic pH and low temperature, facilitating isolation.
- Organic Solvent Extraction: Ethyl acetate and similar solvents dissolve the precipitate for purification.
- Drying and Evaporation: Rotary evaporation under reduced pressure removes solvents without decomposing the product.
- Use of Anhydrous Magnesium Sulfate: To dry organic extracts before evaporation.
Research Findings and Yield Data
- Use of polyethylene glycol (PEG-600) as a phase-transfer catalyst significantly improves yield (up to ~96.8% based on L-serine derivative) compared to traditional methods.
- Controlled acidification prevents premature precipitation and aggregation, allowing for better stirring and reaction control.
- The benzyloxycarbonyl protecting group can be removed post-synthesis by catalytic hydrogenation to yield the free amino functionality, enabling further peptide synthesis or modification.
- The synthetic route is versatile and applicable to various N-Cbz amino acids and α,β-dehydroamino acid derivatives, enabling preparation of functionalized peptides and antibiotic precursors.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| N-Cbz amino acid synthesis | Amino acid + benzyl chloroformate + NaOH, pH ~1.5–3 | Formation of N-Cbz amino acid salt and acidification to precipitate free acid |
| Acidification and precipitation | HCl dropwise, 5–10°C, pH control | Controlled precipitation, improved purity |
| Phase-transfer catalysis | PEG-600 or crown ethers | Enhanced yield and phase separation efficiency |
| Peptide bond formation | N-Cbz glycyl + α,β-unsaturated amino acid + p-TsOH | Formation of N-Cbz-protected dipeptide with dehydroamino acid |
| Product isolation and purification | Filtration, ethyl acetate extraction, rotary evaporation | Pure product recovery with high yield |
| Deprotection (optional) | Catalytic hydrogenation | Removal of Cbz protecting group for free amine |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Backbone Reactivity: The target compound’s α,β-unsaturated carbonyl distinguishes it from analogs like N-[(Benzyloxy)carbonyl]glycylglycine, which lacks electrophilic reactivity. Cinnamoylglycine shares a propenoyl group but lacks the Z-protection, limiting its utility in synthetic peptide chemistry .
Molecular Complexity: The peptidomimetic compound in (C₂₁H₃₁N₃O₈S) incorporates a sulfonic acid and pyrrolidinone ring, enhancing solubility and target specificity compared to the simpler target compound .
Applications: Synthetic Intermediates: Both the target compound and N-[(Benzyloxy)carbonyl]glycylglycine are used in peptide synthesis, but the latter’s dipeptide structure offers broader utility in elongation .
Research Findings and Limitations
- Synthetic Methods: The target compound’s synthesis likely employs carbodiimide-based coupling to attach Z-glycine to propenoic acid, similar to methods described for related peptidomimetics .
- Biological Data Gaps: No direct studies on the target compound’s inhibitory activity are cited in the evidence. However, its α,β-unsaturated carbonyl aligns with known inhibitor pharmacophores, warranting further investigation .
- Contradictions: While Z-protected analogs are common in peptide synthesis, the propenoic acid moiety introduces steric and electronic effects that may complicate coupling reactions compared to simpler glycine derivatives .
Biological Activity
2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid, also known as a derivative of propenoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid is characterized by the presence of a propenoic acid moiety linked to a benzyloxycarbonyl group through an aminoacetyl linkage. Its molecular formula is , with a molecular weight of 278.26 g/mol. The compound's IUPAC name is 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]prop-2-enoic acid.
| Property | Value |
|---|---|
| CAS Number | 62076-55-5 |
| Molecular Formula | C13H15N2O5 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]prop-2-enoic acid |
| InChI Key | KFKKHVXTAOUUFZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : It may also modulate the activity of certain receptors, influencing cellular signaling pathways associated with pain and inflammation.
Anti-inflammatory Effects
Research indicates that 2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Cytotoxicity and Anticancer Activity
In cancer research, the compound has shown promise as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
- Study on Inflammation : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Research : In another study published in Cancer Research, researchers investigated the cytotoxic effects of this compound on colorectal cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
Q & A
Basic: What are the optimal synthetic routes for 2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Amino Protection : Use benzyloxycarbonyl (Cbz) groups to protect the glycine amino group, preventing unwanted side reactions .
Coupling Reactions : Employ carbodiimide reagents (e.g., DCC) or NHS esters for amide bond formation between glycine and the prop-2-enoic acid backbone.
Deprotection and Purification : Use hydrogenolysis or acidic conditions for Cbz removal, followed by HPLC or column chromatography to achieve >95% purity.
Critical Parameters :
- Reaction temperature (0–25°C for coupling steps).
- Solvent selection (e.g., DMF for solubility, dichloromethane for extraction).
- Monitor reaction progress via TLC or LC-MS .
Basic: How can structural characterization of this compound be systematically validated?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm backbone connectivity and stereochemistry.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amide bands (N–H at ~3300 cm).
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., [M+H] at m/z calculated for CHNO).
- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns .
Advanced: How can computational methods streamline reaction design for derivatives of this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and machine learning:
Reaction Path Search : Use software like GRRM or Gaussian to model transition states and predict regioselectivity in functionalization reactions (e.g., acrylate double-bond reactivity) .
Descriptor-Based Screening : Train models on existing data to optimize reaction conditions (e.g., solvent, catalyst) for new derivatives.
Feedback Loops : Validate computational predictions with small-scale experiments, refining algorithms iteratively .
Advanced: What experimental design strategies minimize variability in biological interaction studies?
Methodological Answer:
Adopt a Design of Experiments (DOE) framework:
- Factor Screening : Test variables like pH (5–8), temperature (25–37°C), and concentration (1–100 µM) using a fractional factorial design.
- Response Surface Methodology : Optimize conditions for maximal enzyme inhibition or binding affinity.
- Statistical Validation : Use ANOVA to identify significant factors and reduce noise .
Example Workflow :
| Factor | Low Level | High Level |
|---|---|---|
| pH | 6.0 | 7.5 |
| Temperature | 25°C | 37°C |
| Concentration | 10 µM | 50 µM |
Advanced: How can contradictory reactivity data in acrylate functionalization be resolved?
Methodological Answer:
Contradictions (e.g., unexpected regioselectivity in Michael additions) may arise from:
Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, altering reaction pathways.
Steric vs. Electronic Factors : Use Hammett plots to correlate substituent effects with reaction rates.
In Situ Monitoring : Employ stopped-flow IR or Raman spectroscopy to detect transient intermediates .
Case Study : If competing α/β-addition occurs, vary protecting groups (e.g., switch Cbz to Fmoc) to modulate electronic density .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods for weighing and reactions to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : Ensure accessible eyewash stations and showers; decontaminate spills with 5% NaHCO .
- Training : Mandate hazard communication (GHS) and waste disposal training for lab personnel .
Advanced: How does the Cbz group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Cbz groups hydrolyze slowly, but the acrylate backbone may protonate, altering solubility.
- Basic Conditions (pH > 10) : Rapid Cbz deprotection occurs, releasing CO; monitor via pH-stat titration.
- Buffered Systems (pH 7–9) : Stability is maximized, making this ideal for biological assays. Validate via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: What strategies address scale-up challenges from milligram to gram synthesis?
Methodological Answer:
- Process Intensification : Switch from batch to flow chemistry for exothermic steps (e.g., coupling reactions).
- Purification Optimization : Replace HPLC with recrystallization (e.g., using ethanol/water mixtures).
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity >98% and establish a design space for reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
